1,2-Dihydro-2-methyl-1-oxoisoquinoline-6-carboxylic acid

Purity Quality Control Synthetic Intermediate

Order 1,2-Dihydro-2-methyl-1-oxoisoquinoline-6-carboxylic acid (CAS 1374652-18-2) for reproducible CNS drug discovery. This isocarbostyril building block features the critical 6-carboxylic acid handle—not the 3- or 8-regioisomer—ensuring optimal blood-brain barrier permeability (XLogP3=1.0, TPSA=57.6 Ų). The N2-methyl and C1-oxo groups enhance metabolic stability versus non-methylated analogs. Supplied at 97% purity with full QA documentation, it minimizes false positives in HTS and ensures reproducible yields in automated parallel synthesis. Available in multiple scales (50 mg–1 g) supporting iterative SAR studies. The carboxylic acid handle enables rapid amide coupling and esterification diversification.

Molecular Formula C11H9NO3
Molecular Weight 203.197
CAS No. 1374652-18-2
Cat. No. B578042
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2-Dihydro-2-methyl-1-oxoisoquinoline-6-carboxylic acid
CAS1374652-18-2
Synonyms2-dihydro-2-Methyl-1-oxoisoquinoline-6-carboxylic acid
Molecular FormulaC11H9NO3
Molecular Weight203.197
Structural Identifiers
SMILESCN1C=CC2=C(C1=O)C=CC(=C2)C(=O)O
InChIInChI=1S/C11H9NO3/c1-12-5-4-7-6-8(11(14)15)2-3-9(7)10(12)13/h2-6H,1H3,(H,14,15)
InChIKeyFVMKDCNNTMDWNA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,2-Dihydro-2-methyl-1-oxoisoquinoline-6-carboxylic acid (CAS 1374652-18-2): Procurement & Differentiation Overview


1,2-Dihydro-2-methyl-1-oxoisoquinoline-6-carboxylic acid (CAS 1374652-18-2) is a heterocyclic building block belonging to the isocarbostyril (1-oxo-1,2-dihydroisoquinoline) family [1]. It features a fused benzene-pyridine ring system with a carboxylic acid at the 6-position, a methyl group on the lactam nitrogen, and a ketone at C1. Its molecular formula is C₁₁H₉NO₃, with a molecular weight of 203.19 g/mol and a topological polar surface area (TPSA) of 57.6 Ų [2]. The compound serves as a versatile intermediate in medicinal chemistry, particularly for synthesizing isoquinoline-based pharmacophores targeting neurological disorders and antimicrobial agents .

Why Generic Isoquinoline-6-carboxylates Cannot Replace 1,2-Dihydro-2-methyl-1-oxoisoquinoline-6-carboxylic acid


The isoquinoline-6-carboxylic acid scaffold is highly sensitive to substitution pattern and oxidation state. Simple analogs like isoquinoline-6-carboxylic acid (CAS 106778-43-2) lack the N2-methyl and C1-oxo functionalities, which drastically alter electronic distribution, hydrogen-bonding capacity, and metabolic stability [1]. Even among regioisomeric 2-methyl-1-oxo-1,2-dihydroisoquinoline carboxylic acids, the position of the carboxylic acid (3-, 4-, 6-, or 8-) dictates the compound's lipophilicity (XLogP3), topological polar surface area (TPSA), and, consequently, its permeability and solubility profile [2]. Substituting with a regioisomer or a non-methylated analog introduces uncontrolled variables in synthetic route development and biological assay outcomes, necessitating procurement of the exact 6-carboxylic acid derivative for reproducible results .

Quantitative Differentiation Evidence for 1,2-Dihydro-2-methyl-1-oxoisoquinoline-6-carboxylic acid


Purity Superiority: NLT 98% vs. Typical 95-97% in Regioisomeric Analogs

This compound is commercially offered at a guaranteed purity of NLT 98% (No Less Than 98%) , exceeding the typical purity range of 95-97% reported for closely related regioisomers such as the 8-carboxylic acid (95%) and the 3-carboxylic acid (min. 95%) [1]. Higher initial purity reduces the need for pre-reaction purification, minimizes side-product formation in downstream syntheses, and enhances batch-to-batch reproducibility in pharmaceutical research and development.

Purity Quality Control Synthetic Intermediate

Lipophilicity Differentiation: XLogP3 of 1.0 Distinguishes 6-Carboxylic Acid from 3-Carboxylic Acid Regioisomer (XLogP3 = 1.3)

The computed XLogP3 value for 1,2-dihydro-2-methyl-1-oxoisoquinoline-6-carboxylic acid is 1.0 [1], indicating moderate lipophilicity. In contrast, the 3-carboxylic acid regioisomer (CAS 89806-32-6) exhibits an XLogP3 of 1.3 [2], a 30% relative increase in predicted logP. This difference arises from the distinct electronic environment and hydrogen-bonding patterns of the carboxylic acid at the 6- versus 3-position. In drug discovery, this 0.3 log unit shift can significantly influence membrane permeability, plasma protein binding, and off-target promiscuity, making the 6-carboxylic acid a preferred choice for achieving a specific lipophilicity window in lead optimization.

Lipophilicity XLogP3 ADME Prediction

Polar Surface Area (TPSA) Differential: 57.6 Ų vs. 59.3 Ų for the 3-Carboxylic Acid Regioisomer

The topological polar surface area (TPSA) for the 6-carboxylic acid derivative is 57.6 Ų [1], while the 3-carboxylic acid regioisomer presents a TPSA of 59.3 Ų [2]. This 1.7 Ų difference, though small, reflects the altered spatial arrangement of the carboxylic acid relative to the isoquinoline core. TPSA is a key determinant of intestinal absorption and blood-brain barrier penetration; compounds with TPSA < 60 Ų are generally considered to have favorable oral bioavailability and CNS permeability, whereas those exceeding 60 Ų may exhibit reduced membrane diffusion. The 6-carboxylic acid's lower TPSA may therefore offer a marginal advantage in crossing biological barriers compared to the 3-substituted analog.

TPSA Permeability Blood-Brain Barrier

Market Availability & Lead Time: 6-Carboxylic Acid Stocked in Multiple Sizes vs. Limited Availability of 8-Carboxylic Acid

The 6-carboxylic acid derivative is widely stocked by major research chemical suppliers, with immediate availability in 100 mg, 250 mg, 500 mg, and 1 g quantities . In contrast, the 8-carboxylic acid regioisomer (CAS 1374651-82-7) is listed by fewer vendors and often requires custom synthesis with extended lead times . This difference in commercial availability stems from the 6-carboxylic acid's greater utility as a synthetic building block in published medicinal chemistry campaigns, particularly for isoquinoline-based CNS and anti-infective agents. For procurement, this translates to faster project initiation and reduced supply chain risk.

Supply Chain Inventory Procurement

Optimal Application Scenarios for 1,2-Dihydro-2-methyl-1-oxoisoquinoline-6-carboxylic acid


High-Throughput Medicinal Chemistry Campaigns Requiring Consistent Building Block Purity

Given its certified NLT 98% purity , this compound is ideally suited for parallel synthesis and high-throughput screening (HTS) library construction. The low impurity profile minimizes false positives in biological assays and ensures reproducible yields in automated reaction sequences. Compared to regioisomers with lower typical purities, the 6-carboxylic acid reduces the need for pre-synthesis purification, streamlining medicinal chemistry workflows.

Lead Optimization of CNS-Penetrant Isoquinoline-Derived Therapeutics

The moderate lipophilicity (XLogP3 = 1.0) [1] and TPSA of 57.6 Ų [2] position this compound within the optimal physicochemical space for blood-brain barrier penetration. It serves as an excellent starting point for designing CNS-active agents targeting neurological disorders (e.g., anticonvulsants, muscle relaxants) . The 6-carboxylic acid offers a more favorable permeability profile than the 3-carboxylic acid regioisomer, potentially improving brain exposure in lead series.

SAR Exploration of Isoquinoline-Based Anti-Infective Scaffolds

The 6-carboxylic acid group provides a convenient handle for amide coupling and esterification, enabling rapid diversification of the isoquinoline core. Its use in synthesizing antimicrobial and antioxidant agents has been documented . The compound's ready availability in multiple scales (100 mg to 1 g) supports iterative SAR studies, allowing medicinal chemists to quickly probe the effects of side-chain modifications without supply chain bottlenecks.

Process Chemistry Development and Scale-Up Feasibility Studies

The robust supply chain and NLT 98% purity make this compound a reliable intermediate for process R&D. When scaling up synthetic routes, the high initial purity simplifies impurity profiling and reduces the burden on downstream purification steps. The 6-carboxylic acid's stability and well-defined properties facilitate method development and tech transfer to kilogram-scale production, a critical advantage over less-characterized regioisomers.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1,2-Dihydro-2-methyl-1-oxoisoquinoline-6-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.